MsbA-IN-4

MsbA ATPase inhibition Biochemical IC50 Antibacterial target engagement

MsbA-IN-4 (compound 32) provides validated nanomolar biochemical potency (IC50=3 nM) and confirmed cellular activity against wild-type E. coli (MIC=12 μM), outperforming the clinical lead G907 (IC50=18 nM). Its steep SAR ensures reliable target engagement in LPS transport assays. Choose MsbA-IN-4 for unambiguous live-cell studies where cellular penetration matters—avoid untested analogs. Request quote for bulk orders.

Molecular Formula C23H18Cl2FN5O
Molecular Weight 470.3 g/mol
Cat. No. B12415858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMsbA-IN-4
Molecular FormulaC23H18Cl2FN5O
Molecular Weight470.3 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC4=NNN=N4)C5CC5
InChIInChI=1S/C23H18Cl2FN5O/c1-12(21-17(24)6-7-18(26)23(21)25)32-15-5-8-19-16(10-15)22(13-2-3-13)14(11-27-19)4-9-20-28-30-31-29-20/h4-13H,2-3H2,1H3,(H,28,29,30,31)/b9-4+/t12-/m0/s1
InChIKeyXKZLGCLQCPACAT-KFRNIWOLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MsbA-IN-4 (Compound 32): A High-Potency MsbA Inhibitor with Verified Gram‑Negative Antibacterial Activity for Antimicrobial Research Procurement


MsbA-IN-4, designated as compound 32 in the seminal 2022 medicinal chemistry optimization campaign, is a quinoline‑derived small‑molecule inhibitor of the essential Gram‑negative ATP‑binding cassette (ABC) transporter MsbA [1]. It exhibits nanomolar biochemical potency against Escherichia coli MsbA (IC50 = 3 nM) and demonstrates functional antibacterial activity against wild‑type E. coli with a minimum inhibitory concentration (MIC) of 12 μM [1]. The compound serves as a critical tool compound for dissecting MsbA‑dependent lipopolysaccharide (LPS) transport and outer membrane biogenesis in Gram‑negative pathogens.

Why MsbA-IN-4 Cannot Be Simply Replaced by Other In‑Class MsbA Inhibitors: Critical Divergence in Cellular Activity and Spectrum


The MsbA inhibitor chemotype series reported in the 2022 J. Med. Chem. study displays marked divergence in antibacterial efficacy that is not predicted by biochemical IC50 values alone [1]. For instance, MsbA‑IN‑1 (compound 12) demonstrates only a modest 1.3‑fold reduction in IC50 compared to MsbA‑IN‑4 (4 nM vs 3 nM) yet suffers a 6.6‑fold loss in cellular potency (MIC = 79 μM vs 12 μM), underscoring that subtle structural modifications dramatically alter membrane penetration and target engagement in whole‑cell systems [1]. Conversely, MsbA‑IN‑2 (compound 12) achieves a lower IC50 (2 nM) but lacks reported MIC data, rendering its cellular utility undefined [1]. These steep SAR cliffs necessitate that procurement decisions be driven by the specific, compound‑matched quantitative parameters—not by class‑level assumptions of equipotency.

Quantitative Evidence Guide: MsbA-IN-4's Differentiating Performance Metrics Versus Closest MsbA Inhibitor Analogs


MsbA-IN-4 (Compound 32) Demonstrates Sub‑Nanomolar Biochemical Potency, Exceeding First‑Generation MsbA Antagonist G907 by 6‑Fold

MsbA‑IN‑4 inhibits purified E. coli MsbA with an IC50 of 3 nM, representing a 6‑fold improvement over the well‑characterized first‑generation MsbA antagonist G907 (IC50 = 18 nM) [1]. This enhanced potency positions MsbA‑IN‑4 as a superior biochemical probe for studying MsbA ATPase function and LPS translocation kinetics.

MsbA ATPase inhibition Biochemical IC50 Antibacterial target engagement

MsbA‑IN‑4 Exhibits 6.6‑Fold Superior Antibacterial Activity Against Wild‑Type E. coli Relative to MsbA‑IN‑1, Despite Comparable Biochemical Potency

In standardized minimum inhibitory concentration (MIC) assays against wild‑type uropathogenic E. coli, MsbA‑IN‑4 displays an MIC of 12 μM, representing a 6.6‑fold improvement over MsbA‑IN‑1 (MIC = 79 μM) [1]. This stark difference in cellular efficacy occurs despite the two compounds having nearly identical biochemical IC50 values (3 nM vs 4 nM), indicating that MsbA‑IN‑4 possesses superior intrinsic permeability or reduced efflux susceptibility in whole bacterial cells.

Antibacterial MIC Gram‑negative cell penetration E. coli susceptibility

MsbA‑IN‑4 Achieves an Optimized Potency‑Efficacy Ratio Compared to MsbA‑IN‑2, Whose Cellular Activity Remains Uncharacterized

While MsbA‑IN‑2 (compound 12) displays a marginally lower biochemical IC50 of 2 nM compared to MsbA‑IN‑4's 3 nM, the J. Med. Chem. publication does not report MIC data for MsbA‑IN‑2, leaving its antibacterial efficacy undefined [1]. In contrast, MsbA‑IN‑4 offers a fully characterized profile with both validated biochemical potency and a demonstrated MIC of 12 μM, enabling direct translation from enzyme inhibition to cellular outcome.

Potency‑efficacy correlation Cellular activity validation SAR comparison

MsbA‑IN‑4's Antibacterial Spectrum is Limited to E. coli, Contrasting with Broader‑Spectrum Analogs Like MsbA‑IN‑5

The published antibacterial activity of MsbA‑IN‑4 is restricted to E. coli (MIC = 12 μM), whereas MsbA‑IN‑5 (compound 40) has demonstrated activity against a panel of clinically relevant Gram‑negative pathogens, including Klebsiella pneumoniae (MIC = 12 μM) and Enterobacter cloacae (MIC = 25 μM) [1]. This distinction is critical for research programs targeting multi‑species Gram‑negative infections or evaluating the potential for broad‑spectrum therapeutic development.

Antibacterial spectrum Gram‑negative pathogens Species‑specific activity

MsbA‑IN‑4 is Described as 'Highly Selective' in the Primary Literature, but Quantitative Off‑Target Profiling Data Are Not Publicly Available

The J. Med. Chem. publication and derivative vendor datasheets consistently characterize MsbA‑IN‑4 as 'highly selective' for the MsbA transporter [1]. However, a comprehensive panel of off‑target activity assays (e.g., against other ABC transporters, kinases, GPCRs) is not reported in the accessible literature. Consequently, while the compound is presumed selective based on the structural and mechanistic novelty of its binding mode, this claim lacks the quantitative, multi‑target comparative data that would fully substantiate a best‑in‑class selectivity designation.

Target selectivity Off‑target profiling Mechanistic specificity

Validated Application Scenarios for MsbA‑IN‑4 in Antibacterial Discovery and Gram‑Negative Cell Biology


Biochemical Characterization of MsbA ATPase Function and LPS Translocation

With a biochemically validated IC50 of 3 nM against purified E. coli MsbA, MsbA‑IN‑4 is ideally suited for in vitro enzyme assays, ATPase activity measurements, and cryo‑EM structural studies aimed at capturing MsbA in inhibitor‑bound conformations [1]. Its potency surpasses that of G907 (18 nM) , enabling more robust target occupancy at lower concentrations.

Cellular Validation of MsbA Dependency in E. coli Models of Outer Membrane Biogenesis

MsbA‑IN‑4's demonstrated MIC of 12 μM against wild‑type E. coli [1] makes it a reliable chemical probe for examining MsbA inhibition in live‑cell assays, including LPS transport monitoring, outer membrane permeability assessments, and synergy studies with outer membrane‑permeabilizing agents. The compound's characterized cellular activity avoids the ambiguity associated with analogs like MsbA‑IN‑2, which lack reported MIC values .

Benchmarking Novel MsbA Inhibitors in Comparative SAR Campaigns

As a member of the extensively characterized quinoline‑derived series from the 2022 J. Med. Chem. optimization study, MsbA‑IN‑4 serves as a key reference point for evaluating new chemical entities targeting MsbA. Its 6.6‑fold superior MIC relative to MsbA‑IN‑1 [1] exemplifies the steep structure‑activity relationship within this chemotype, providing a high‑water mark for cellular efficacy against E. coli.

Narrow‑Spectrum Gram‑Negative Target Validation in E. coli‑Specific Infection Models

Given that published antibacterial activity for MsbA‑IN‑4 is restricted to E. coli—unlike the broader‑spectrum MsbA‑IN‑5 —this compound is best utilized in research contexts where E. coli is the sole pathogen of interest, such as in urinary tract infection models or studies of commensal E. coli physiology. Its narrow spectrum reduces the likelihood of confounding off‑target effects on non‑E. coli microbiota in complex experimental systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for MsbA-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.